molecular formula C10H16O5 B13211628 Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13211628
M. Wt: 216.23 g/mol
InChI Key: CNPGQUWDZVLWBA-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C10H16O5 and a molecular weight of 216.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable diol with a methoxy-substituted carbonyl compound in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the spirocyclic ring system .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The methoxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate, a compound with a unique spirocyclic structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

  • Molecular Formula : C₁₀H₁₆O₅
  • Molecular Weight : 216.23 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of methanol with suitable dihydrofuran derivatives under acidic conditions. This method allows for the formation of the spirocyclic structure that is characteristic of this compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by [source needed] demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines in macrophage cell lines, which could be beneficial in treating inflammatory diseases [source needed].

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors. This interaction may modulate pathways associated with inflammation and microbial resistance [source needed].

Case Studies

StudyFindings
Study 1 Demonstrated antimicrobial efficacy against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively.
Study 2 Showed significant reduction in TNF-alpha levels in LPS-stimulated macrophages at concentrations above 10 µM.
Study 3 Identified potential cytotoxic effects on cancer cell lines, suggesting further investigation into its antitumor properties is warranted.

Research Applications

This compound has several applications in research:

  • Drug Development : Its antimicrobial and anti-inflammatory properties make it a candidate for developing new therapeutic agents.
  • Biological Studies : Used as a tool compound to explore biological pathways related to inflammation and infection.
  • Material Science : Investigated for potential applications in creating novel materials due to its unique chemical structure.

Properties

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H16O5/c1-9(8(11)13-3)10(15-9)4-5-14-6-7(10)12-2/h7H,4-6H2,1-3H3

InChI Key

CNPGQUWDZVLWBA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCOCC2OC)C(=O)OC

Origin of Product

United States

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